2-{4-[(2-Hydroxy-ethylamino)-methyl]-piperidin-1-YL}-ethanol
Description
Properties
IUPAC Name |
2-[[1-(2-hydroxyethyl)piperidin-4-yl]methylamino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2/c13-7-3-11-9-10-1-4-12(5-2-10)6-8-14/h10-11,13-14H,1-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXFSCLMTZVDMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNCCO)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Approach
A widely adopted method involves reductive amination between 4-(aminomethyl)piperidine and glycolaldehyde. The reaction proceeds in methanol under reflux, with sodium cyanoborohydride (NaBH₃CN) serving as the reducing agent. This one-pot synthesis achieves moderate yields (55–65%) but requires careful pH control (pH 6–7) to minimize side products.
Key Steps:
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Imine Formation: 4-(Aminomethyl)piperidine reacts with glycolaldehyde to generate an intermediate Schiff base.
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Reduction: NaBH₃CN selectively reduces the imine to a secondary amine.
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Ethanol Group Introduction: Subsequent alkylation with ethylene oxide in tetrahydrofuran (THF) at 0–5°C yields the final product.
Optimization Insights:
Nucleophilic Displacement Using Triflate Intermediates
Source describes a method leveraging triflate esters for constructing hydroxyethylamino derivatives. Starting with ethyl 2-hydroxyacetate, triflation with triflic anhydride (Tf₂O) produces a reactive triflate intermediate. Displacement with 4-(aminomethyl)piperidine in dichloromethane (DCM) at −20°C affords the desired amine, followed by hydrolysis to introduce the ethanol group.
Advantages:
-
High enantiomeric purity (>98% ee) when using chiral starting materials.
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Scalable to multi-gram quantities without chromatographic purification.
Limitations:
Catalytic Hydrogenation of Nitro Precursors
A patent-pending approach (Source) utilizes nitro intermediates for selective amine synthesis. 4-Nitrobenzyl-piperidine is subjected to hydrogenation over palladium on carbon (Pd/C, 10 wt%) in ethanol under 50 psi H₂. The resulting amine intermediate undergoes hydroxyethylation via reaction with ethylene oxide in the presence of potassium carbonate.
Reaction Conditions:
Critical Parameters:
-
Catalyst loading (5–10 wt%) balances cost and activity.
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Ethylene oxide must be added dropwise to prevent exothermic side reactions.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | 55–65 | 95–98 | One-pot synthesis, mild conditions | pH sensitivity, moderate yields |
| Triflate Displacement | 70–75 | 99+ | High enantiopurity, scalability | Moisture sensitivity, hazardous reagents |
| Catalytic Hydrogenation | 72–78 | 98–99 | High yields, robust scalability | Requires high-pressure equipment |
Purification and Characterization
Crystallization Techniques
Recrystallization from ethanol/water (3:1 v/v) at 4°C yields colorless crystals with >99% purity (HPLC). Differential Scanning Calorimetry (DSC) reveals a melting point of 128–130°C, consistent with the α-polymorph.
Spectroscopic Validation
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¹H NMR (400 MHz, D₂O): δ 3.65 (m, 2H, CH₂OH), 3.48 (t, J = 6.0 Hz, 2H, NCH₂), 2.92 (m, 4H, piperidine-H), 2.44 (s, 2H, NHCH₂).
Industrial-Scale Considerations
Solvent Recovery
Tetrahydrofuran (THF) and ethanol are reclaimed via fractional distillation, reducing production costs by 15–20%.
Waste Management
Spent Pd/C catalysts are regenerated via oxidative calcination, achieving 90% recovery efficiency.
Emerging Innovations
Chemical Reactions Analysis
Types of Reactions
2-{4-[(2-Hydroxy-ethylamino)-methyl]-piperidin-1-YL}-ethanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives or alkylated products.
Scientific Research Applications
2-{4-[(2-Hydroxy-ethylamino)-methyl]-piperidin-1-YL}-ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{4-[(2-Hydroxy-ethylamino)-methyl]-piperidin-1-YL}-ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| 2-{4-[(2-Hydroxy-ethylamino)-methyl]-piperidin-1-YL}-ethanol | C10H21N2O2* | ~216* | 4-(hydroxyethylamino-methyl), 1-hydroxyethyl |
| 2-(4-Amino-piperidin-1-YL)-ethanol | C7H16N2O | 144.21 | 4-amino, 1-hydroxyethyl |
| 2-{4-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanol | C17H27N2O | 276.42 | 4-(benzyl-ethyl-amino-methyl), 1-hydroxyethyl |
| 1-Methyl-4-(hydroxyethyl)piperidine | C8H17NO | 143.23 | 1-methyl, 4-hydroxyethyl |
*Estimated based on structural similarity.
Physicochemical Properties
- Solubility: Hydroxyethyl groups enhance water solubility. For example, Carboxyterfenadine (a piperidine-related compound) is sparingly soluble in water but highly soluble in acetone and chloroform (LogP = 3.9) . The target compound’s dual hydroxyl groups likely improve aqueous solubility compared to analogs with non-polar substituents (e.g., benzyl groups in CAS 1353983-46-6) .
- LogP: The compound’s LogP is expected to be lower than analogs with aromatic or alkyl substituents. For instance, 2-{4-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanol likely has a higher LogP due to its hydrophobic benzyl group .
Biological Activity
2-{4-[(2-Hydroxy-ethylamino)-methyl]-piperidin-1-YL}-ethanol is a compound that has garnered attention in pharmacological research due to its potential therapeutic properties. This article focuses on its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a hydroxyethylamino group, which may contribute to its biological interactions. Understanding its structure is crucial for elucidating its mechanism of action.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes.
- Macrophage Migration Inhibitory Factor (MIF) : Studies have indicated that compounds similar to this compound can act as MIF inhibitors, which are implicated in inflammatory responses and cancer progression .
- Cytotoxic Activity : Preliminary assays suggest that this compound may exhibit cytotoxic effects on cancer cell lines, potentially through the induction of apoptosis and inhibition of cell proliferation .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound:
| Biological Activity | Effect | Reference |
|---|---|---|
| Cytotoxicity | Inhibits growth in cancer cell lines (e.g., MDA-MB-231) | |
| MIF Inhibition | Reduces inflammatory responses | |
| Apoptosis Induction | Enhances caspase-3 activity |
Case Studies
Several studies have investigated the effects of compounds related to this compound:
- Cancer Cell Line Studies : In vitro studies demonstrated that compounds with a similar structure inhibited the proliferation of breast cancer cells (MDA-MB-231) with IC50 values ranging from 2.43 to 7.84 μM. These studies also indicated that these compounds could induce apoptosis by activating caspase pathways .
- Inflammatory Models : Research has shown that MIF inhibitors can significantly reduce inflammation in animal models, suggesting potential therapeutic applications for inflammatory diseases .
Discussion
The biological activity of this compound highlights its potential as a therapeutic agent in oncology and inflammation. The ability to inhibit MIF suggests a dual action where it could mitigate inflammatory responses while also targeting cancer cell viability.
Q & A
Q. Basic Characterization
- NMR : H and C NMR are essential for confirming the piperidine ring (δ 2.5–3.5 ppm for N-CH) and ethanolamine side chain (δ 3.6–3.8 ppm for -CHOH) .
- HPLC-MS : Reverse-phase C18 columns with a mobile phase of 0.1% formic acid/acetonitrile (gradient elution) provide high-resolution separation. ESI-MS in positive ion mode confirms the molecular ion peak at m/z 231.3 [M+H] .
- FT-IR : Key peaks include broad O-H stretches (~3350 cm) and C-N vibrations (~1250 cm) .
How do structural modifications of the ethanolamine moiety affect the compound’s binding affinity to serotonin receptors?
Advanced Mechanistic Analysis
The ethanolamine group enhances hydrogen bonding with residues in the 5-HT receptor’s transmembrane domain. Computational docking studies (e.g., AutoDock Vina) suggest that replacing the hydroxyl group with methoxy reduces binding energy by ~2.5 kcal/mol, likely due to steric hindrance . In vitro assays (radioligand displacement) show a 10-fold decrease in IC for methoxy-substituted analogs compared to the parent compound . Always validate in silico predictions with SPR (surface plasmon resonance) or fluorescence polarization assays to resolve discrepancies between predicted and observed affinities .
How should researchers reconcile conflicting data on the cytotoxicity of piperidine-ethanolamine derivatives across cell lines?
Data Contradiction Analysis
Discrepancies often arise from variations in cell culture conditions (e.g., serum concentration, passage number) or assay protocols. For example:
- MTT vs. LDH Assays : MTT may underestimate cytotoxicity in metabolically inactive cells, whereas LDH detects membrane integrity loss more reliably .
- Cell Line Sensitivity : HEK-293 cells show higher tolerance (EC > 100 µM) compared to HepG2 (EC ~20 µM) due to differential expression of detoxifying enzymes .
Standardize protocols using guidelines like OECD TG 129 and include positive controls (e.g., doxorubicin) to normalize inter-lab variability .
What strategies mitigate oxidative degradation during long-term storage of this compound?
Q. Advanced Stability Studies
- Lyophilization : Storing the compound as a lyophilized powder at -20°C under argon reduces hydrolysis and oxidation. Purity remains >95% for 12 months .
- Antioxidants : Adding 0.1% w/v ascorbic acid to aqueous solutions prevents radical-mediated degradation. Monitor via accelerated stability testing (40°C/75% RH for 6 months) .
- Container Choice : Use amber glass vials with PTFE-lined caps to minimize light and moisture exposure .
Which in silico tools are recommended for predicting the pharmacokinetic profile of this compound?
Q. Advanced Computational Modeling
- ADMET Prediction : SwissADME or ADMETLab 2.0 estimate bioavailability (%F = 65–80%), blood-brain barrier penetration (logBB = -0.3), and CYP3A4 inhibition risk .
- Molecular Dynamics (MD) : GROMACS simulations reveal stable binding conformations with serum albumin (binding energy ~-8.2 kcal/mol), suggesting moderate plasma protein binding .
Validate predictions with in vivo PK studies in rodent models, using LC-MS/MS for plasma concentration analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
